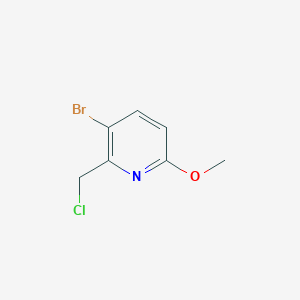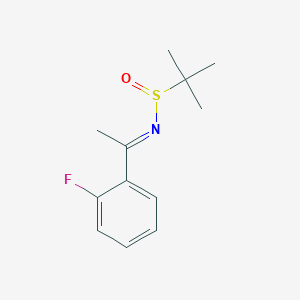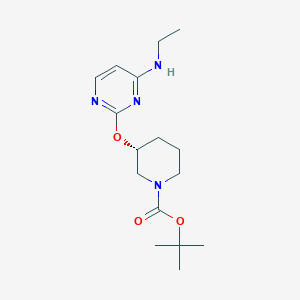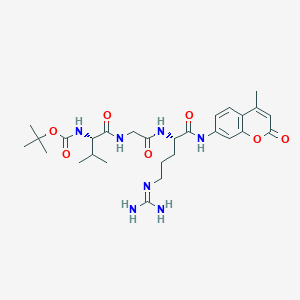
Boc-Val-Gly-Arg-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is particularly valuable in research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a useful tool for monitoring proteolytic activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Gly-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc (tert-butoxycarbonyl) protecting group is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反应分析
Types of Reactions
Boc-Val-Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine and AMC (7-amido-4-methylcoumarin) moieties.
Common Reagents and Conditions
Enzymes: Proteases such as trypsin and chymotrypsin are commonly used to cleave this compound.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.
Major Products
The enzymatic cleavage of this compound results in the release of 7-amido-4-methylcoumarin, a fluorescent compound that can be easily detected and quantified .
科学研究应用
Boc-Val-Gly-Arg-AMC is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate for studying enzyme kinetics and inhibitor screening.
Biology: The compound is used to investigate proteasome activity in cellular and molecular biology studies.
Medicine: Researchers use this compound to study the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industry: The compound is employed in the development of diagnostic assays and therapeutic agents.
作用机制
Boc-Val-Gly-Arg-AMC exerts its effects through enzymatic cleavage by proteases. The protease recognizes and binds to the peptide substrate, cleaving the bond between the arginine and AMC moieties. This cleavage releases 7-amido-4-methylcoumarin, which fluoresces upon excitation, allowing for the quantification of protease activity .
相似化合物的比较
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another peptide substrate used for studying protease activity.
Boc-Ile-Glu-Gly-Arg-AMC: A substrate for clotting enzyme factor Xa and acrosin.
Boc-Val-Pro-Arg-AMC: Used in assays for thrombin generation.
Uniqueness
Boc-Val-Gly-Arg-AMC is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to release a highly fluorescent product upon cleavage enhances its utility in various biochemical assays.
属性
分子式 |
C28H41N7O7 |
|---|---|
分子量 |
587.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O7/c1-15(2)23(35-27(40)42-28(4,5)6)25(39)32-14-21(36)34-19(8-7-11-31-26(29)30)24(38)33-17-9-10-18-16(3)12-22(37)41-20(18)13-17/h9-10,12-13,15,19,23H,7-8,11,14H2,1-6H3,(H,32,39)(H,33,38)(H,34,36)(H,35,40)(H4,29,30,31)/t19-,23-/m0/s1 |
InChI 键 |
PNMNIWXHUALKPT-CVDCTZTESA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


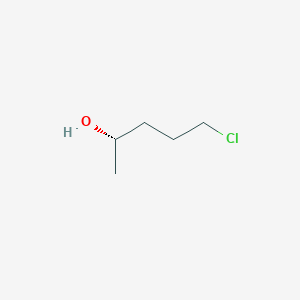
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)


![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
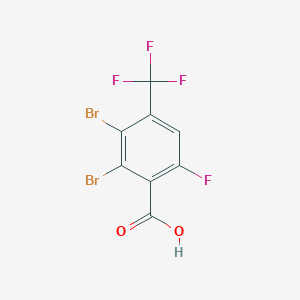
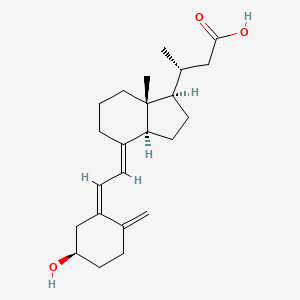

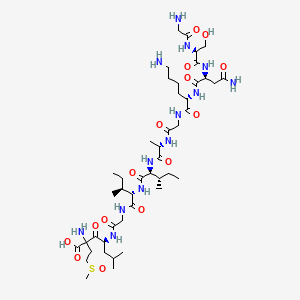
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
